

In-Depth Technical Guide to Stearyl Linoleate (CAS No. 17673-53-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stearyl Linoleate

Cat. No.: B101900

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Abstract

Stearyl Linoleate (CAS No. 17673-53-9), the ester of stearyl alcohol and linoleic acid, is a lipophilic compound with significant applications in the cosmetic, personal care, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical characterization. Furthermore, it delves into its role as a functional ingredient in topical formulations, particularly concerning its impact on skin barrier function. This document also explores its potential applications in advanced drug delivery systems and discusses the known biological signaling pathways of its constituent fatty acid, linoleic acid, which are relevant to skin homeostasis.

Chemical and Physical Properties

Stearyl Linoleate is a wax ester characterized by its long aliphatic chains, contributing to its occlusive and emollient properties. A summary of its key physical and chemical data is presented in Table 1.

Property	Value	Reference
CAS Number	17673-53-9	
Molecular Formula	C ₃₆ H ₆₈ O ₂	[1]
Molecular Weight	532.93 g/mol	[1]
Appearance	Waxy white or pale yellow solid	
Solubility	Insoluble in water; soluble in oils	
Purity	>99% (research grade)	[1]

Synthesis and Manufacturing

Stearyl Linoleate is primarily synthesized through the esterification of stearyl alcohol and linoleic acid. This reaction can be achieved through chemical or enzymatic catalysis.

Chemical Synthesis

Chemical synthesis typically involves the direct esterification of stearyl alcohol and linoleic acid at elevated temperatures, often in the presence of an acid or base catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

- **Reactants:** Equimolar amounts of stearyl alcohol and linoleic acid are added to a round-bottom flask.
- **Catalyst:** A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is added in a catalytic amount (e.g., 1-2% by weight of the reactants).
- **Solvent (Optional):** A non-polar solvent like toluene can be used to facilitate the removal of water via a Dean-Stark apparatus.
- **Reaction Conditions:** The mixture is heated to a temperature range of 120-140°C with continuous stirring. The reaction progress is monitored by measuring the amount of water collected or by techniques like Thin Layer Chromatography (TLC).[\[2\]](#)[\[3\]](#)

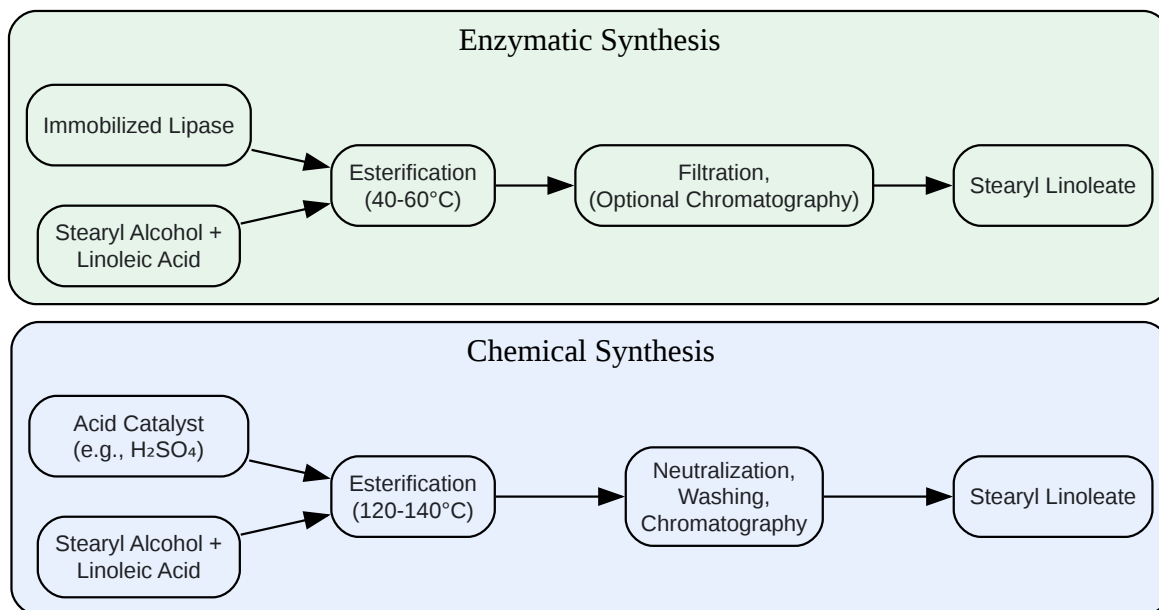
- **Purification:** Upon completion, the reaction mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is washed with water to remove any remaining salts and unreacted acid. The solvent is then removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to yield pure **Stearyl Linoleate**.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often utilizing lipases as biocatalysts. This method can be performed in solvent-free systems or in organic solvents.

Experimental Protocol: Lipase-Catalyzed Esterification

- **Reactants:** Stearyl alcohol and linoleic acid are mixed, typically in a 1:1 molar ratio.
- **Enzyme:** An immobilized lipase, such as *Candida antarctica* lipase B (Novozym 435), is added to the mixture. The enzyme loading is usually between 5-10% (w/w) of the total substrate weight.
- **Reaction Conditions:** The reaction is carried out in a stirred reactor or a shaker incubator at a controlled temperature, generally between 40-60°C. The reaction is often performed under vacuum or with the addition of molecular sieves to remove the water produced, thereby shifting the equilibrium towards ester formation.
- **Monitoring:** The conversion to **Stearyl Linoleate** can be monitored by measuring the decrease in free fatty acid content through titration or by chromatographic methods like Gas Chromatography (GC).
- **Purification:** After the reaction, the immobilized enzyme is removed by filtration. The product can be used directly or further purified by silica gel chromatography if required.



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Figure 1: Comparative workflows for chemical and enzymatic synthesis of **Stearyl Linoleate**.

Analytical Characterization

The purity and structure of **Stearyl Linoleate** are confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying fatty acid esters. For GC-MS analysis, **Stearyl Linoleate** is typically transesterified to its fatty acid methyl ester (FAME), methyl linoleate, which is then analyzed.

Experimental Protocol: GC-MS Analysis

- **Sample Preparation (Transesterification):** A small amount of **Stearyl Linoleate** is dissolved in a suitable solvent (e.g., hexane) and treated with a methanolic solution of a strong base (e.g., sodium methoxide) or acid (e.g., BF₃ in methanol) to convert the ester to its corresponding FAME (methyl linoleate) and stearyl alcohol.

- GC Conditions:
 - Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., DB-WAX) or a cyanopropyl phase, is typically used for the separation of FAMES.
 - Injector: Split/splitless injector at a temperature of ~250°C.
 - Oven Program: A temperature gradient is employed, for example, starting at 100°C, ramping to 240°C at a rate of 3-5°C/min, and holding for a period.
 - Carrier Gas: Helium or hydrogen.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-550.
- Data Analysis: The retention time of the methyl linoleate peak is compared to a standard. The mass spectrum will show a characteristic fragmentation pattern for methyl linoleate, including the molecular ion peak and fragments corresponding to the loss of alkoxy and alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure of **Stearyl Linoleate**, confirming the presence of the ester linkage and the specific fatty acid and alcohol moieties.

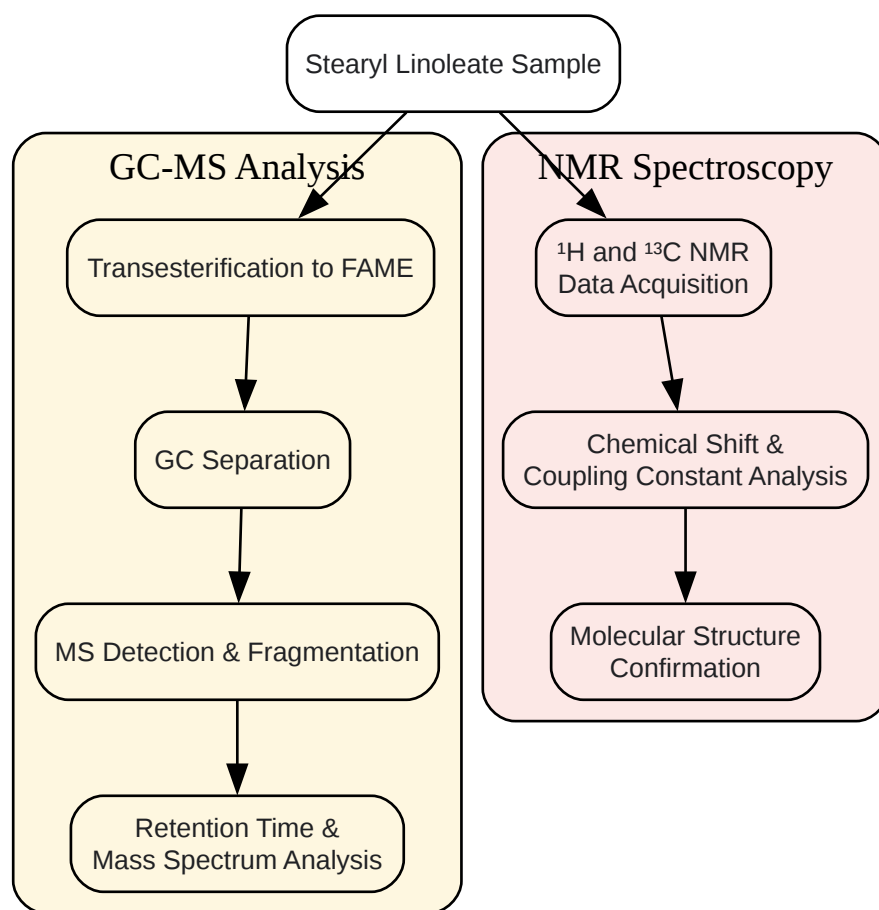
^1H NMR Spectral Data Interpretation (in CDCl_3):

- ~5.34 ppm (m): Olefinic protons ($-\text{CH}=\text{CH}-$) of the linoleate chain.
- ~4.05 ppm (t): Protons on the carbon adjacent to the ester oxygen from the stearyl alcohol moiety ($-\text{O}-\text{CH}_2-$).

- ~2.77 ppm (t): Bis-allylic protons ($-\text{CH}=\text{CH}-\text{CH}_2-\text{CH}=\text{CH}-$) of the linoleate chain.
- ~2.28 ppm (t): Protons on the carbon alpha to the carbonyl group ($-\text{CH}_2-\text{COO}-$).
- ~2.04 ppm (m): Allylic protons ($-\text{CH}_2-\text{CH}=\text{CH}-$).
- ~1.62 ppm (m): Protons on the carbon beta to the ester oxygen from the stearyl alcohol moiety ($-\text{O}-\text{CH}_2-\text{CH}_2-$).
- ~1.25 ppm (br s): Methylene protons of the long aliphatic chains.
- ~0.88 ppm (t): Terminal methyl protons ($-\text{CH}_3$) of both the stearyl and linoleate chains.

^{13}C NMR Spectral Data Interpretation (in CDCl_3):

- ~173 ppm: Carbonyl carbon of the ester group ($-\text{COO}-$).
- ~130, 128 ppm: Olefinic carbons ($-\text{CH}=\text{CH}-$) of the linoleate chain.
- ~64 ppm: Carbon adjacent to the ester oxygen from the stearyl alcohol moiety ($-\text{O}-\text{CH}_2-$).
- ~34 ppm: Carbon alpha to the carbonyl group ($-\text{CH}_2-\text{COO}-$).
- ~20-32 ppm: Methylene carbons of the aliphatic chains.
- ~14 ppm: Terminal methyl carbons ($-\text{CH}_3$).



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Figure 2: Workflow for the analytical characterization of **Stearyl Linoleate**.

Applications in Topical Formulations and Skin Barrier Interaction

Stearyl Linoleate is widely used in topical products as an emollient, skin-conditioning agent, and occlusive. Its long-chain, lipid-soluble nature allows it to integrate into the lipid matrix of the stratum corneum, the outermost layer of the skin.

Skin Barrier Function

The stratum corneum's barrier function is primarily attributed to its unique lipid composition, which includes ceramides, cholesterol, and free fatty acids. Linoleic acid, a component of **Stearyl Linoleate**, is an essential fatty acid for maintaining the integrity of the epidermal water barrier. A deficiency in linoleic acid can lead to impaired barrier function and increased

transepidermal water loss (TEWL). When topically applied, **Stearyl Linoleate** can be hydrolyzed by cutaneous lipases, releasing stearyl alcohol and linoleic acid. The released linoleic acid can then be incorporated into the skin's lipid structures, particularly acylceramides, thereby helping to restore and maintain the barrier function.

In Vitro Skin Permeation

To assess the penetration and permeation of **Stearyl Linoleate** through the skin, in vitro studies using Franz diffusion cells are commonly employed.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

- **Skin Preparation:** Excised human or porcine skin is used. The subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-500 μm).
- **Franz Cell Setup:** The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline with a solubilizing agent for the lipophilic compound) and maintained at 32°C to mimic skin surface temperature. The receptor fluid is continuously stirred.
- **Dosing:** A finite dose of a formulation containing **Stearyl Linoleate** is applied to the skin surface in the donor chamber.
- **Sampling:** At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are collected and replaced with fresh buffer.
- **Analysis:** The concentration of **Stearyl Linoleate** (or its hydrolysis products) in the collected samples is quantified using a validated analytical method, such as HPLC-MS or GC-MS.
- **Skin Content Analysis:** At the end of the experiment, the skin surface is washed to remove any unapplied formulation. The stratum corneum can be removed by tape stripping, and the remaining epidermis and dermis can be separated. The amount of **Stearyl Linoleate** retained in each skin layer is then extracted and quantified.

- **Data Analysis:** The cumulative amount of **Stearyl Linoleate** permeated per unit area is plotted against time. The steady-state flux (J_{ss}) and permeability coefficient (K_p) can be calculated from the linear portion of the curve.

While specific quantitative data for the skin permeation of **Stearyl Linoleate** is not readily available in the public domain, studies on similar long-chain fatty esters suggest low systemic absorption, with the majority of the compound remaining in the upper layers of the skin, where it exerts its emollient and barrier-supporting effects.

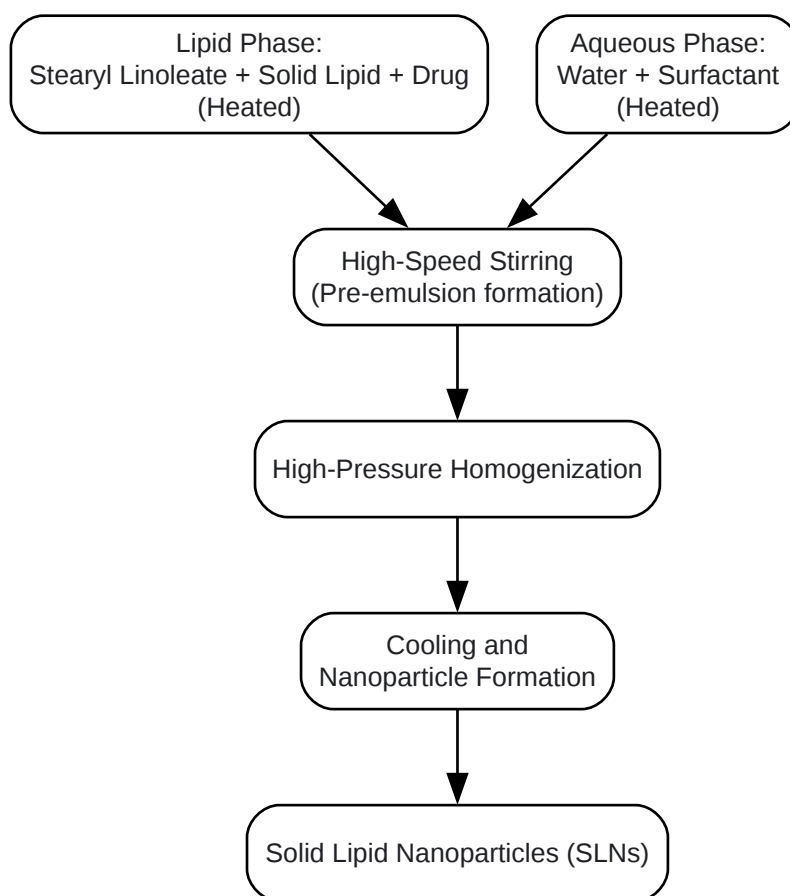
Role in Drug Delivery Systems

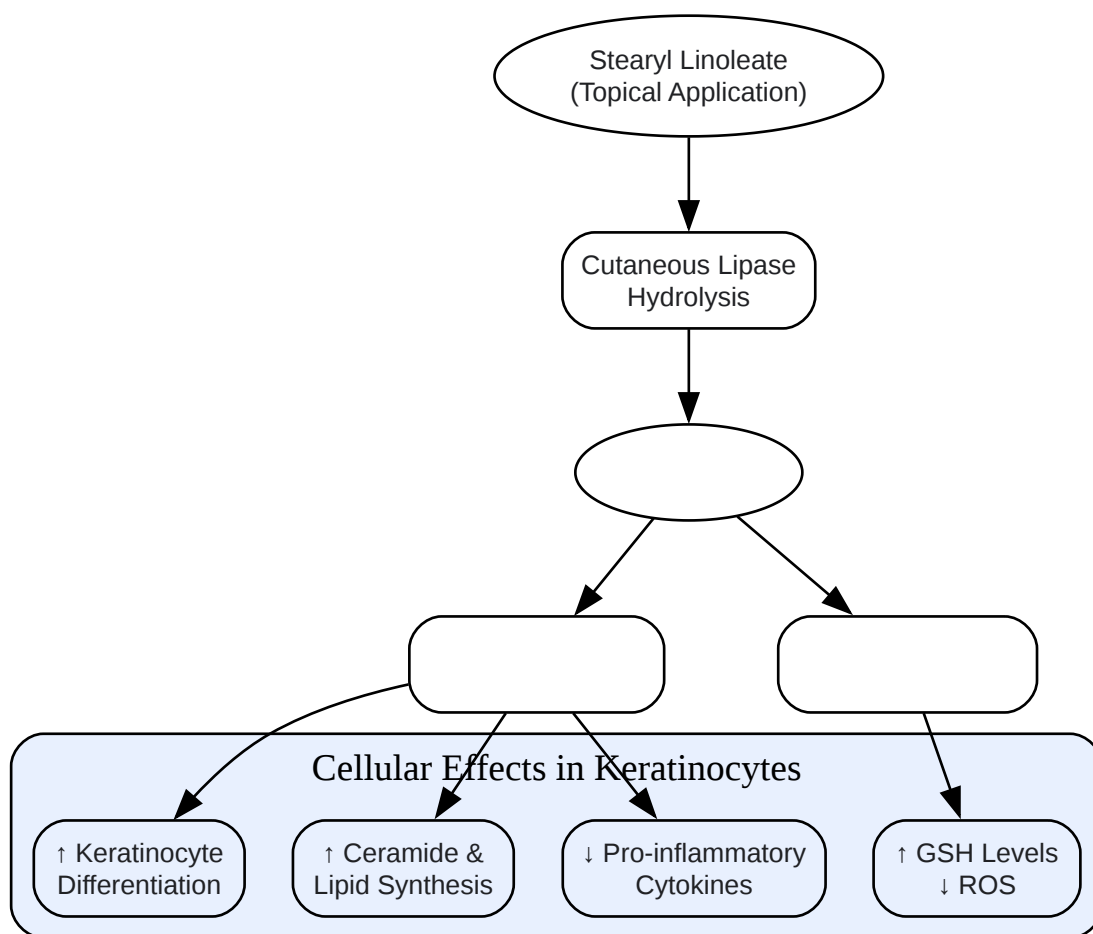
The lipophilic nature of **Stearyl Linoleate** makes it a suitable component for lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), designed for topical and transdermal applications.

Experimental Protocol: Preparation of **Stearyl Linoleate**-Containing SLNs by High-Pressure Homogenization

- **Lipid Phase Preparation:** **Stearyl Linoleate** is mixed with a solid lipid (e.g., glyceryl behenate, stearic acid) and the lipophilic drug to be encapsulated. The mixture is heated to 5-10°C above the melting point of the solid lipid to form a clear lipid melt.
- **Aqueous Phase Preparation:** An aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) is heated to the same temperature as the lipid phase.
- **Pre-emulsion Formation:** The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
- **Homogenization:** The pre-emulsion is then subjected to high-pressure homogenization for several cycles at a pressure of 500-1500 bar. This process reduces the droplet size to the nanometer range.
- **Cooling and Nanoparticle Formation:** The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles.
- **Characterization:** The SLN dispersion is characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

The inclusion of a liquid lipid like **Stearyl Linoleate** in the solid lipid matrix (forming NLCs) can create imperfections in the crystal lattice, leading to higher drug loading capacity and reduced drug expulsion during storage.





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- To cite this document: BenchChem. [In-Depth Technical Guide to Stearyl Linoleate (CAS No. 17673-53-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101900#stearyl-linoleate-cas-number-17673-53-9-technical-data-sheet]

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